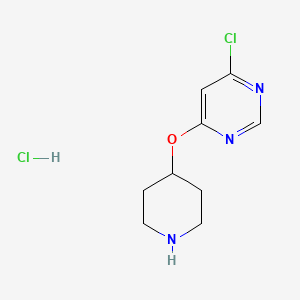

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Übersicht

Beschreibung

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3O It is a pyrimidine derivative that features a chloro group at the 4-position and a piperidin-4-yloxy group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-chloro-6-hydroxypyrimidine with piperidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is purified through crystallization or other suitable methods to meet the required specifications for research and commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxypyrimidine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

Substitution Reactions: The major products are substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.

Hydrolysis: The primary product is 4-chloro-6-hydroxypyrimidine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anti-inflammatory and Analgesic Potential

- The compound has been explored for its therapeutic potential in anti-inflammatory and analgesic medications. In vitro assays have shown its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a role in the treatment of conditions such as arthritis or chronic pain.

-

cAMP-Phosphodiesterase Inhibition

- Research indicates that 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride acts as an inhibitor of cAMP-phosphodiesterase, which is crucial in regulating cellular signaling pathways. This inhibition supports adenosine's role in preventing thrombocytopenia, enhancing the biosynthesis of prostacyclin (PGI2), and influencing platelet function.

-

Anticancer Activity

- The compound has shown promise in the development of anticancer agents. Studies involving pyrimidine derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance biological activity against specific tumors .

Biochemical Applications

-

Molecular Dynamics Simulations

- Computational chemists utilize this compound for molecular dynamics simulations to predict its behavior and interactions at the molecular level. These studies help elucidate the binding affinities and mechanisms of action with various biological targets, providing insights into its pharmacological profile.

-

Enzyme Inhibition Studies

- In biochemical research, this compound is employed in enzyme inhibition studies to assess its effects on specific biochemical pathways. Parameters such as concentration, temperature, and reaction time are meticulously controlled to evaluate its efficacy as an inhibitor.

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound involved administering the compound to animal models exhibiting inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro testing on various cancer cell lines revealed that derivatives of this compound exhibited potent anticancer activity with IC50 values in the low micromolar range against breast cancer cells. Further studies are ongoing to optimize these compounds for clinical applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory | Potential use in pain management and inflammatory disease treatment through enzyme inhibition. |

| Anticancer | Selective cytotoxicity against various cancer cell lines; ongoing SAR studies for optimization. |

| Biochemical Research | Utilized in enzyme inhibition studies and molecular dynamics simulations for predictive modeling. |

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Piperidin-4-yloxy)pyrimidine

- 4-Chloro-6-(4-piperidinylmethoxy)pyrimidine

Comparison

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride is unique due to the presence of both a chloro group and a piperidin-4-yloxy group on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions. The piperidin-4-yloxy group contributes to its potential biological activity and solubility in various solvents.

Biologische Aktivität

4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

- Molecular Formula : C11H13ClN2O

- Molecular Weight : 224.69 g/mol

- IUPAC Name : this compound

The compound acts primarily as an inhibitor of specific enzymes involved in lipid metabolism, particularly N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a significant role in the biosynthesis of bioactive lipids, which are crucial for various physiological processes.

Biological Activities

- Inhibition of NAPE-PLD : Research indicates that this compound exhibits potent inhibitory activity against NAPE-PLD, leading to decreased levels of anandamide and other N-acylethanolamines in neuronal cells. This inhibition has implications for neuropharmacology, particularly in the context of pain and anxiety disorders .

- Antiproliferative Effects : Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have demonstrated significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, suggesting that this compound may also possess antiproliferative properties .

- Antimicrobial Activity : Some derivatives within the pyrimidine class have shown antimicrobial effects, indicating that this compound could be evaluated for potential use against bacterial and fungal pathogens .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the piperidine moiety significantly affect the potency and selectivity of the compound. For instance, substituting different groups on the piperidine ring can enhance the inhibitory activity against NAPE-PLD by altering lipophilicity and steric properties .

Table 1: Structure-Activity Relationship Summary

| Compound Variant | Modifications | IC50 (nM) | Comments |

|---|---|---|---|

| Base Compound | None | 72 | Initial potency |

| Variant A | Morpholine | 36 | Improved potency |

| Variant B | Dimethylamine | 18 | Significant increase in activity |

| Variant C | Hydroxypyrrolidine | 7.14 | Most potent variant identified |

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in notable behavioral changes consistent with reduced anxiety levels. The compound was administered intraperitoneally at a dose of 30 mg/kg, leading to significant modulation of endocannabinoid levels in the brain .

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that this compound could inhibit cell growth effectively, with IC50 values comparable to established chemotherapeutic agents. Further studies are warranted to explore its mechanism and potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

4-chloro-6-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O.ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQNJTIGJXTHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671600 | |

| Record name | 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185314-18-4 | |

| Record name | 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.